molecular formula C12H18O5S B12792066 5-Hexyl-2,4-dihydroxybenzenesulfonic acid CAS No. 6623-92-3

5-Hexyl-2,4-dihydroxybenzenesulfonic acid

Cat. No.: B12792066
CAS No.: 6623-92-3
M. Wt: 274.34 g/mol
InChI Key: YVERZAZYTFUQAG-UHFFFAOYSA-N
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Description

5-Hexyl-2,4-dihydroxybenzenesulfonic acid is a benzenesulfonic acid derivative intended for research and development purposes. Compounds within this structural family are of significant interest in organic synthesis and materials science. Researchers value this class of chemicals for its potential as a building block for more complex molecules, leveraging the reactivity of its hydroxy and sulfonic acid functional groups. The sulfonic acid group can serve to increase water solubility, while the alkyl chain may influence lipophilicity and membrane interaction. The specific research applications for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid are investigator-driven. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity and identity.

Properties

CAS No.

6623-92-3

Molecular Formula

C12H18O5S

Molecular Weight

274.34 g/mol

IUPAC Name

5-hexyl-2,4-dihydroxybenzenesulfonic acid

InChI

InChI=1S/C12H18O5S/c1-2-3-4-5-6-9-7-12(18(15,16)17)11(14)8-10(9)13/h7-8,13-14H,2-6H2,1H3,(H,15,16,17)

InChI Key

YVERZAZYTFUQAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)S(=O)(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 5 Hexyl 2,4 Dihydroxybenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in structural verification. For 5-Hexyl-2,4-dihydroxybenzenesulfonic acid , the spectra would be recorded in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). washington.edusigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain. The aromatic region would display two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing sulfonic acid group. The hexyl group would produce a series of multiplets for the five methylene (B1212753) (CH₂) groups and a triplet for the terminal methyl (CH₃) group, with chemical shifts decreasing as the distance from the aromatic ring increases.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.com The spectrum for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid would show six distinct signals for the aromatic carbons, with their chemical shifts indicating their substitution pattern. The carbons bearing the hydroxyl groups (C-2 and C-4) would appear at lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The carbon attached to the sulfonic acid group (C-1) and the hexyl group (C-5) would also be clearly identifiable. The six carbons of the hexyl chain would produce six separate signals in the aliphatic region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed. nih.govbas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For the title compound, COSY would show correlations between the adjacent methylene protons within the hexyl chain, confirming its linear structure. The absence of correlations for the aromatic protons would confirm their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu HSQC is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and each methylene proton signal of the hexyl chain would correlate to its corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is instrumental in piecing together the entire molecular framework. Key correlations would be observed between the methylene protons of the hexyl chain closest to the ring (H-1') and the aromatic carbons C-4, C-5, and C-6. Similarly, the aromatic proton at C-6 would show correlations to carbons C-2, C-4, and C-5, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid Predicted values are based on analogous structures and standard chemical shift increments. Solvent: DMSO-d₆.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1 - ~130-135
C-2 - ~155-160
C-3 ~6.3-6.5 (s) ~102-105
C-4 - ~158-162
C-5 - ~120-125
C-6 ~7.2-7.4 (s) ~115-118
C-1' ~2.4-2.6 (t) ~30-35
C-2' ~1.5-1.7 (m) ~30-35
C-3' ~1.2-1.4 (m) ~28-32
C-4' ~1.2-1.4 (m) ~28-32
C-5' ~1.2-1.4 (m) ~22-25
C-6' ~0.8-0.9 (t) ~13-15
OH (2,4) ~9.0-11.0 (br s) -

Conformational Analysis and Stereochemical Assignment via NMR

For an achiral and relatively flexible molecule like 5-Hexyl-2,4-dihydroxybenzenesulfonic acid , stereochemical assignment is not applicable. However, conformational analysis, particularly concerning the orientation of the hexyl chain relative to the aromatic ring, can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects through-space interactions between protons that are in close proximity. In this case, NOESY could reveal correlations between the protons of the first methylene group of the hexyl chain (H-1') and the aromatic proton at C-6, providing insights into the preferred rotational conformation (rotamer) of the C-C bond connecting the alkyl chain to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 5-Hexyl-2,4-dihydroxybenzenesulfonic acid . In negative ion mode, ESI-MS would readily detect the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confirmation of the molecular formula, C₁₂H₁₈O₅S.

Table 2: Predicted HRMS Data for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid

Ion Molecular Formula Calculated Exact Mass Observed m/z

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure, confirming the connectivity of its constituent parts. For 5-Hexyl-2,4-dihydroxybenzenesulfonic acid , characteristic fragmentation pathways would include:

Loss of SO₃: A primary fragmentation would be the cleavage of the sulfonic acid group, resulting in a prominent fragment ion corresponding to the 5-hexylresorcinol anion.

Cleavage of the Hexyl Chain: Fragmentation of the alkyl chain through benzylic cleavage or other characteristic pathways would also be observed, leading to a series of fragment ions differing by multiples of CH₂ (14 Da).

These fragmentation patterns, when analyzed, would provide unequivocal evidence for the presence and location of both the sulfonic acid group and the hexyl chain on the dihydroxybenzene core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid would exhibit characteristic absorption bands confirming its key functional groups. rsc.org

Table 3: Predicted IR Absorption Bands for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Phenolic -OH and SO₃-H
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (Hexyl)
~1600, ~1500 C=C stretch Aromatic Ring
~1250, ~1030 S=O stretch Sulfonic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid , recorded in a solvent like methanol (B129727) or water, would be dominated by the chromophore of the substituted benzene ring. The hydroxyl and sulfonic acid groups act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity. The spectrum would be expected to show strong absorptions in the UV region, typically between 250 and 300 nm, corresponding to π→π* transitions within the aromatic system.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The purity and concentration of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid are critical parameters for its application in research and industry. Advanced chromatographic techniques provide the necessary resolution and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like 5-Hexyl-2,4-dihydroxybenzenesulfonic acid. Due to the compound's structure, which includes a polar sulfonic acid group, two hydroxyl groups, and a nonpolar hexyl chain, mixed-mode or reversed-phase chromatography is typically employed. helixchrom.comhelixchrom.com

Method development often involves optimizing the mobile phase composition, pH, and stationary phase to achieve adequate retention and sharp peak shapes. For benzenesulfonic acids, traditional reversed-phase columns can sometimes result in poor retention and peak tailing due to interactions with residual silanols. helixchrom.com Therefore, modern columns with low silanol (B1196071) activity or the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, are often preferred. helixchrom.comhelixchrom.comsielc.com The elution of sulfonic acids can be controlled by adjusting the pH, ionic strength of the mobile phase buffer, and the concentration of the organic modifier, such as acetonitrile (B52724). helixchrom.com

A variety of detection methods can be coupled with HPLC for the analysis of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid:

UV-Vis Detection: The presence of the aromatic ring in the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). nih.gov The optimal detection wavelength for similar compounds like benzenesulfonates is often around 220-240 nm. nih.govresearchgate.net This method is robust, provides excellent linearity for quantitative analysis, and is widely available. nih.govwaters.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and sensitivity, enabling definitive identification based on the mass-to-charge ratio of the parent ion and its fragments. helixchrom.comwaters.com This is particularly useful for analyzing complex matrices and for confirming the identity of impurities. nih.gov LC-MS is compatible with the volatile buffers used in many HPLC methods for sulfonic acids. sielc.comsielc.com

Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD is an alternative when the analyte lacks a strong chromophore. It is compatible with gradient elution and provides a response proportional to the mass of the analyte, making it suitable for purity analysis. helixchrom.comsielc.com

Table 1: Representative HPLC Conditions for Aromatic Sulfonic Acid Analysis
ParameterCondition 1 (Reversed-Phase)Condition 2 (Mixed-Mode)Condition 3 (UPLC/UV-MS)
ColumnInertsil ODS 3V (150 mm x 4.6 mm, 5 µm) nih.govAmaze TR (4.6x50 mm, 5 µm) helixchrom.comUPLC C18 (sub-2 µm) waters.com
Mobile Phase65:35 (v/v) 1% Triethylamine (pH 3.0 with H₃PO₄) : Acetonitrile nih.gov20% Acetonitrile with 15 mM Ammonium (B1175870) Formate (pH 3.0) helixchrom.comGradient elution with Acetonitrile and water/formic acid waters.commdpi.com
Flow Rate1.0 mL/min nih.gov1.0 mL/min helixchrom.comNot Specified
DetectionUV at 220 nm nih.govUV at 255 nm helixchrom.comUV/Vis and Mass Spectrometry (MS) waters.com
ApplicationQuantitation of alkyl benzenesulfonates nih.govSeparation of benzenesulfonic and p-toluenesulfonic acids helixchrom.comAnalysis of benzenesulfonic acid and its esters waters.com

Direct analysis of highly polar and non-volatile compounds like 5-Hexyl-2,4-dihydroxybenzenesulfonic acid by Gas Chromatography (GC) is not feasible. unlv.edu The technique requires analytes to be thermally stable and volatile enough to be transported through the GC column. Therefore, a chemical derivatization step is necessary to convert the sulfonic acid into a more volatile and less polar derivative. unlv.educhromforum.orgweber.hu

The primary goal of derivatization is to replace the active, acidic hydrogen of the sulfonic acid group with a nonpolar group, typically forming an ester. weber.huwikipedia.org The hydroxyl groups on the benzene ring may also be derivatized in the same reaction. Common derivatization approaches for sulfonic acids include:

Esterification: This is the most common method. Reagents like diazomethane (B1218177) or trimethyl orthoformate can convert the sulfonic acid to its corresponding methyl ester. nih.govresearchgate.net Trimethylsulfonium hydroxide (B78521) (TMSH) is another effective reagent that can be used for online derivatization, improving throughput and reproducibility. nih.govmdpi.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This increases volatility and thermal stability. weber.hu

Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The mass spectrometer provides powerful identification capabilities based on the characteristic fragmentation patterns of the derivatized molecule. For instance, the analysis of linear alkylbenzene sulfonates (LAS) as their methyl esters by GC-MS allows for the separation and identification of various isomers and homologues. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sulfonic Acids
ReagentDerivative FormedTypical Reaction ConditionsReference
DiazomethaneMethyl EsterReaction in an appropriate solvent. Potentially hazardous. nih.gov
Trimethyl orthoformateMethyl EsterReaction for 20 min at 24 °C yielded 98% conversion for alkylbenzene sulfonates. researchgate.net
Trimethylsulfonium hydroxide (TMSH)Methyl EsterCan be automated for online derivatization in the GC inlet. nih.govmdpi.com
Trimethyloxonium tetrafluoroborateMethyl EsterUsed for simultaneous derivatization of phosphonic and sulfonic acids. osti.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If 5-Hexyl-2,4-dihydroxybenzenesulfonic acid can be crystallized, this technique could provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The spatial orientation of the hexyl chain relative to the benzene ring and the conformation of the sulfonate group.

Intermolecular Interactions: The nature of hydrogen bonding involving the sulfonic acid and hydroxyl groups, as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the material's physical properties.

While specific crystallographic data for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid are not available in the surveyed literature, studies on related dihydroxybenzoic and dihydroxybenzenesulfonic acid structures demonstrate the power of this technique. researchgate.netnih.gov For example, the crystal structure of 3,4-dihydroxybenzoic acid has been determined, providing insight into the hydrogen-bonding networks that define its solid-state structure. researchgate.net Analysis of such related compounds indicates that the sulfonic acid and hydroxyl groups would be key participants in forming an extensive hydrogen-bonding network.

Elemental Analysis and Thermogravimetric Analysis for Compositional and Thermal Stability Assessment

Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and sulfur in a purified sample of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₂H₁₈O₅S, to confirm its elemental composition and purity.

Table 3: Theoretical Elemental Composition of 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid (C₁₂H₁₈O₅S)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.01112144.13249.64%
Hydrogen (H)1.0081818.1446.25%
Oxygen (O)15.999579.99527.56%
Sulfur (S)32.06132.0611.05%
Total Molecular Weight 290.33 g/mol

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis provides critical information about the thermal stability and decomposition profile of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid. A typical TGA curve plots mass loss versus temperature.

Table 4: Representative Thermal Decomposition Data for Related Sulfonated Compounds
MaterialDecomposition StageTemperature Range (°C)Associated EventReference
Sulfonated PEEKFirst Stage~360Decomposition of sulfonic acid group researchgate.net
Linear Alkylbenzene Sulfonic Acid (LAS)Onset of DecompositionVaries with conditionsEmission of sulfur dioxide (SO₂) researchgate.net
8-hydroxyquinoline 5-sulfonic acid terpolymerMulti-stageNot specifiedComplex decomposition pattern dntb.gov.uaakjournals.com

Theoretical and Computational Chemistry Approaches for 5 Hexyl 2,4 Dihydroxybenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, DFT studies would be instrumental in determining its ground state properties. These calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density, for instance, can reveal the most electron-rich and electron-poor regions of the molecule, which is critical for predicting its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can also be calculated. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties for 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid

PropertyPredicted Value/InformationSignificance
Optimized GeometryBond lengths (Å), Bond angles (°)Provides the most stable 3D structure of the molecule.
Total EnergyHartrees or eVA measure of the molecule's stability.
HOMO EnergyeVIndicates the ability to donate electrons.
LUMO EnergyeVIndicates the ability to accept electrons.
HOMO-LUMO GapeVRelates to chemical reactivity and stability.
Dipole MomentDebyeMeasures the overall polarity of the molecule.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost than DFT.

For 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, ab initio calculations would be particularly useful for a precise determination of its acidic properties. The pKa values of the sulfonic acid and hydroxyl groups can be predicted by calculating the Gibbs free energy change of the deprotonation reactions in a solvent model.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior Exploration

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govmdpi.com An MD simulation of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a force field (e.g., AMBER, GROMOS). mdpi.com

By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of nanoseconds or even microseconds. This allows for the exploration of the molecule's conformational landscape, revealing the most stable conformations and the energy barriers between them. The flexibility of the hexyl chain and the rotation of the sulfonic acid group relative to the benzene (B151609) ring would be key aspects to investigate.

MD simulations are also invaluable for understanding the behavior of the molecule in solution. nih.gov They can model how the molecule interacts with solvent molecules, including the formation and breaking of hydrogen bonds. This provides a dynamic picture of solvation and its effect on the molecule's conformation and properties.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data. For 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, theoretical UV-Vis, IR, and NMR spectra can be calculated.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. scispace.com Calculations of vibrational frequencies using DFT can generate a theoretical IR spectrum, which helps in assigning the experimentally observed vibrational bands to specific functional groups. For example, the characteristic stretching frequencies of the O-H, S=O, and C-S bonds could be identified.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By comparing the predicted ¹H and ¹³C NMR spectra with experimental results, the accuracy of the computed structure can be confirmed.

Table 2: Computationally Predicted Spectroscopic Data for 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid

SpectrumPredicted ParameterComputational MethodSignificance
UV-Visλmax (nm)TD-DFTPredicts electronic absorption bands.
IRVibrational Frequencies (cm⁻¹)DFTAssigns vibrational modes to functional groups.
¹H NMRChemical Shifts (ppm)DFT (GIAO)Predicts the chemical environment of protons.
¹³C NMRChemical Shifts (ppm)DFT (GIAO)Predicts the chemical environment of carbon atoms.

Computational Studies on Intramolecular Hydrogen Bonding and Intermolecular Interactions

The presence of hydroxyl and sulfonic acid groups in 5-Hexyl-2,4-dihydroxybenzenesulfonic acid suggests the possibility of both intramolecular and intermolecular hydrogen bonding. nih.gov Intramolecular hydrogen bonds, for example between the hydroxyl group at position 2 and the sulfonic acid group, can significantly influence the molecule's conformation and reactivity. nih.gov

Computational methods can be used to study these interactions in detail. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to identify bond critical points (BCPs) associated with hydrogen bonds and to quantify their strength. Non-covalent interaction (NCI) plots are another powerful tool for visualizing and characterizing weak interactions.

Understanding intermolecular interactions is crucial for predicting how the molecules will pack in a solid state or aggregate in solution. Computational studies can model the formation of dimers or larger clusters and calculate the interaction energies, providing insights into the forces driving self-assembly. nih.gov

Molecular Docking and Chemoinformatics for Hypothesizing Molecular Recognition and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net If 5-Hexyl-2,4-dihydroxybenzenesulfonic acid were to be investigated for potential biological activity, molecular docking could be used to predict its binding mode to a target protein. nih.gov

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity. This can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Chemoinformatics tools can be used in conjunction with docking to analyze the properties of the molecule and to screen virtual libraries for other compounds with similar properties that might also bind to the target. physchemres.org These in silico approaches are instrumental in the early stages of drug discovery for generating hypotheses and guiding experimental work. physchemres.org

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 5 Hexyl 2,4 Dihydroxybenzenesulfonic Acid and Its Analogs

Mechanistic Pathways of Chemical Transformations Involving 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid

Beyond its biological interactions, 5-Hexyl-2,4-dihydroxybenzenesulfonic acid can participate in and catalyze chemical reactions, highlighting its utility in synthetic chemistry.

Catalytic Activity and Reaction Kinetics Studies in Organic Synthesis

The sulfonic acid group in 5-Hexyl-2,4-dihydroxybenzenesulfonic acid can function as a Brønsted acid catalyst in various organic transformations. Acid catalysts are crucial for reactions such as esterification, hydrolysis, and condensation. The presence of the hydroxyl groups and the hexyl chain can influence the catalyst's solubility and interaction with substrates, potentially leading to enhanced reactivity or selectivity.

While specific studies on the catalytic activity of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid are not widely reported, the principles of acid catalysis are well-established. The reaction kinetics would be influenced by factors such as the concentration of the catalyst, temperature, and the nature of the reactants.

Role as a Key Intermediate in Multi-step Synthetic Sequences

The functional groups of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid make it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl groups can be derivatized to form ethers or esters, and the sulfonic acid group can be converted to other functional groups. The aromatic ring can undergo further substitution reactions.

For example, the synthesis of novel bioactive compounds often involves the modification of a core scaffold. nih.govacademie-sciences.fr 5-Hexyl-2,4-dihydroxybenzenesulfonic acid could serve as such a scaffold, with each of its functional groups providing a handle for chemical modification to generate a library of new compounds for biological screening.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. wu.ac.thnih.govnih.gov These methods can be applied to 5-Hexyl-2,4-dihydroxybenzenesulfonic acid and its analogs to predict their biological properties and guide the design of new, more potent compounds.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. wu.ac.th

Model Validation: The predictive power of the model is assessed using various statistical techniques. nih.gov

The table below shows some key molecular descriptors that would be relevant for a QSAR study of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid and its analogs.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Topological Molecular Connectivity IndicesDescribes the branching and shape of the molecule.
Electronic Partial Charges, Dipole MomentInfluences electrostatic interactions and reactivity.
Hydrophobic LogPRelates to membrane permeability and hydrophobic interactions.
Steric Molecular Volume, Surface AreaAffects how the molecule fits into a binding site.

By developing a robust QSAR model, researchers can virtually screen new analogs of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Development of Predictive Models for Biological or Chemical Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry and chemical research. These mathematical models correlate the structural or physicochemical properties of compounds with their biological or chemical efficacy. For a molecule like 5-hexyl-2,4-dihydroxybenzenesulfonic acid, a QSAR model would aim to predict its activity based on descriptors calculated from its molecular structure.

Although specific QSAR models for 5-hexyl-2,4-dihydroxybenzenesulfonic acid have not been published, the methodologies applied to its parent structures—resorcinols and benzenesulfonic acids—provide a clear framework for how such models could be developed.

Key Molecular Descriptors for Model Development:

QSAR studies on related phenolic and sulfonic acid compounds often utilize a range of molecular descriptors to build predictive models. researchgate.netmdpi.com For 5-hexyl-2,4-dihydroxybenzenesulfonic acid, these would likely include:

Lipophilicity (LogP): The hexyl chain significantly contributes to the molecule's lipophilicity. However, the hydroxyl and sulfonic acid groups are highly polar, creating an amphiphilic character. walshmedicalmedia.comresearchgate.net The balance between these features is crucial for membrane interaction and bioavailability.

Electronic Descriptors:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity and ability to participate in charge-transfer interactions. nih.govmdpi.com

Atomic Charges: The distribution of partial charges across the molecule, particularly on the oxygen atoms of the hydroxyl and sulfonic acid groups, and the aromatic ring, would be critical for receptor binding. mdpi.com

Steric/Topological Descriptors:

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, influencing how it fits into a binding site.

Molecular Length: Studies on other alkyl-substituted compounds have shown that the length of the alkyl chain can be directly correlated with biological activity. nih.gov

Hypothetical QSAR Model Construction:

A typical workflow to develop a predictive model for a series of analogs of 5-hexyl-2,4-dihydroxybenzenesulfonic acid would involve:

Data Set Assembly: Synthesizing a library of analogs by varying the alkyl chain length (e.g., from butyl to octyl) and the position or number of sulfonic acid groups.

Biological/Chemical Testing: Measuring the desired activity for all compounds in the series (e.g., enzyme inhibition, antimicrobial efficacy).

Descriptor Calculation: Computing a wide range of descriptors for each analog.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model. researchgate.net This model would then undergo rigorous validation using techniques such as cross-validation and external validation to ensure its predictive power. researchgate.net

The table below illustrates hypothetical data from a study on resorcinol (B1680541) derivatives that could inform the development of a QSAR model.

Compound/AnalogAlkyl Chain LengthLogPHOMO Energy (eV)IC₅₀ (µM)
4-Butylresorcinol42.8-8.525
4-Pentylresorcinol53.3-8.415
4-Hexylresorcinol 6 3.8 -8.3 8
4-Heptylresorcinol74.3-8.212
4-Octylresorcinol84.8-8.120

This table is illustrative and based on general trends observed in homologous series.

From such data, a model might reveal that optimal activity is achieved with a hexyl chain, suggesting a specific-sized hydrophobic pocket in the target protein.

Application of Ligand-Based and Structure-Based Molecular Design Principles

Molecular design principles are used to rationally create new molecules with improved efficacy. These can be broadly categorized as ligand-based (when the structure of the target is unknown) and structure-based (when the 3D structure of the target is known).

Ligand-Based Design:

In the absence of a known receptor structure, ligand-based methods rely on the information from known active molecules. For 5-hexyl-2,4-dihydroxybenzenesulfonic acid, the well-studied analog 4-hexylresorcinol serves as an excellent starting point. walshmedicalmedia.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. For 5-hexyl-2,4-dihydroxybenzenesulfonic acid and its analogs, a pharmacophore model would likely include:

Two hydrogen bond donors (the hydroxyl groups).

An aromatic ring feature.

A hydrophobic feature (the hexyl chain).

A negative ionizable feature (the sulfonic acid group).

Similarity Searching: A validated pharmacophore model can be used to screen large virtual libraries of compounds to identify novel molecules that match the feature arrangement, potentially leading to the discovery of new chemical scaffolds with similar activity.

Studies on resorcinol derivatives as tyrosinase inhibitors have shown the resorcinol moiety is a key structural motif for binding. nih.gov The addition of different substituents at the 4-position, such as alkyl chains or thiazole (B1198619) rings, significantly modulates inhibitory potency, highlighting the importance of this position for SAR studies. nih.gov

Structure-Based Design:

If the 3D structure of a biological target (e.g., an enzyme) were identified for 5-hexyl-2,4-dihydroxybenzenesulfonic acid, structure-based design would become a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov Docking studies could elucidate how 5-hexyl-2,4-dihydroxybenzenesulfonic acid interacts with its target at an atomic level. For instance, docking could reveal:

Specific hydrogen bonds between the hydroxyl and sulfonic acid groups and amino acid residues (e.g., Asp, Ser, Arg).

The hexyl chain occupying a hydrophobic pocket, contributing to binding affinity through van der Waals interactions.

Ionic interactions between the negatively charged sulfonate group and positively charged residues like Lysine or Arginine.

Research on other enzyme inhibitors has successfully used docking to understand binding modes and guide the synthesis of more potent derivatives. nih.gov For example, in the design of tyrosinase inhibitors, docking of resorcinol derivatives into a homology model of the human tyrosinase active site has helped explain why certain substitutions lead to enhanced activity. nih.gov

The table below summarizes the key molecular interactions that would be investigated in a structure-based design study of 5-hexyl-2,4-dihydroxybenzenesulfonic acid.

Molecular MoietyPotential Interacting Residue(s)Type of Interaction
2-Hydroxyl GroupAsp, Glu, Ser, ThrHydrogen Bond (Donor/Acceptor)
4-Hydroxyl GroupSer, Thr, Asn, GlnHydrogen Bond (Donor/Acceptor)
Hexyl ChainLeu, Ile, Val, PheHydrophobic / van der Waals
Sulfonic Acid GroupArg, Lys, HisIonic Bond / Hydrogen Bond
Aromatic RingPhe, Tyr, Trpπ-π Stacking

By combining these predictive modeling and molecular design strategies, researchers can move beyond trial-and-error approaches to rationally design more effective and specific molecules based on the scaffold of 5-hexyl-2,4-dihydroxybenzenesulfonic acid.

Advanced Analytical Method Development for Research Applications of 5 Hexyl 2,4 Dihydroxybenzenesulfonic Acid

Development of Sensitive and Selective Detection Methodologies

The inherent complexity of research samples necessitates the development of highly sensitive and selective analytical methods to ensure that "5-Hexyl-2,4-dihydroxybenzenesulfonic acid" can be accurately detected and quantified without interference from other matrix components.

Effective chromatographic separation is the cornerstone of reliable quantification. For a compound like "5-Hexyl-2,4-dihydroxybenzenesulfonic acid," which possesses both polar and non-polar characteristics, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique of choice. nih.govresearchgate.net

The optimization process involves a systematic evaluation of several key parameters to achieve optimal resolution, peak shape, and analysis time. These parameters include the stationary phase, mobile phase composition, and gradient elution profile.

Stationary Phase Selection : A C18 or C8 stationary phase is typically effective for separating alkylphenol-like compounds. nih.gov The choice between them depends on the desired retention and selectivity. A C18 column generally provides greater retention for non-polar compounds due to its longer alkyl chains, which would be beneficial for separating "5-Hexyl-2,4-dihydroxybenzenesulfonic acid" from more polar impurities.

Mobile Phase Composition : The mobile phase in RP-HPLC for such analytes usually consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.czlcms.cz The aqueous phase is often buffered to control the ionization state of the sulfonic acid and hydroxyl groups, which significantly influences retention. Ammonium (B1175870) acetate (B1210297) is a common choice as it is volatile and compatible with mass spectrometry detection. wordpress.com

Gradient Elution : A gradient elution program, where the proportion of the organic solvent is increased over time, is generally necessary for analyzing complex mixtures containing compounds with a wide range of polarities. researchgate.netlcms.cz This allows for the efficient elution of both polar and non-polar sample components within a reasonable timeframe.

An alternative to RP-HPLC, particularly for highly polar sulfonated compounds, is ion-exchange chromatography. scribd.comnih.gov This technique separates molecules based on their charge and can be highly effective for isolating sulfonic acid-containing compounds.

Interactive Table 1: Illustrative HPLC Parameters for the Analysis of 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides good retention and resolution for compounds with alkyl chains.
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer compatible with MS detection, controls analyte ionization. wordpress.com
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC. lcms.czlcms.cz
Gradient 10% B to 95% B over 15 minEnsures elution of compounds with varying polarities. researchgate.netlcms.cz
Flow Rate 0.3 mL/minAppropriate for a narrow-bore column, ensuring efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity of the mobile phase. lcms.cz
Injection Vol. 5 µLStandard volume for analytical HPLC. lcms.cz

For highly selective and sensitive detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. lcms.czshimadzu.com This technique provides structural information and allows for quantification at very low concentrations, even in complex matrices. Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like "5-Hexyl-2,4-dihydroxybenzenesulfonic acid". wordpress.com Given the presence of the sulfonic acid group, analysis in negative ion mode is generally preferred.

In tandem mass spectrometry, the analyte is first selected in the first quadrupole (Q1) based on its mass-to-charge ratio (m/z), then fragmented in the collision cell (Q2), and the resulting fragments are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. lcms.cz

Interactive Table 2: Proposed LC-MS/MS Parameters for 5-Hexyl-2,4-dihydroxybenzenesulfonic Acid

ParameterSettingPurpose
Ionization Mode ESI NegativeOptimal for the acidic sulfonic acid group. wordpress.com
Precursor Ion (Q1) [M-H]⁻Represents the deprotonated molecule of the target analyte.
Product Ions (Q3) To be determined empiricallySpecific fragments of the precursor ion for selective detection.
Collision Energy To be optimizedEnergy required to induce fragmentation of the precursor ion.
Capillary Voltage ~3.5 kVFacilitates the formation of gas-phase ions.
Source Temp. ~150 °CAssists in the desolvation of the ESI droplets.
Desolvation Temp. ~400 °CEnsures complete evaporation of the mobile phase. lcms.cz

Validation of Analytical Methods for Robustness and Reliability in Research Contexts

Method validation is a critical process that provides documented evidence of a method's suitability for its intended purpose. eijppr.comdemarcheiso17025.com It ensures that the analytical results are accurate, reliable, and reproducible. The key validation parameters are discussed below.

Linearity : This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) value of ≥ 0.99 is generally considered acceptable. lcms.cz

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within 80-120%. pnrjournal.com

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤ 15% is often acceptable. pnrjournal.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1.

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1. The LOQ must be validated for its precision and accuracy. eijppr.com

Interactive Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriterionReference
Linearity (R²) ≥ 0.99 lcms.cz
Accuracy (% Recovery) 80 - 120% pnrjournal.com
Precision (% RSD) ≤ 15% pnrjournal.com
LOD (S/N) ~3:1 eijppr.com
LOQ (S/N) ~10:1 eijppr.com

Strategies for Matrix Effects Mitigation and Comprehensive Sample Preparation in Research Matrices

The "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the analysis, leading to inaccurate results, a phenomenon known as the matrix effect. bataviabiosciences.comchromatographyonline.com This is a significant concern in complex biological or environmental samples. nih.gov

Strategies to mitigate matrix effects include:

Effective Sample Preparation : The goal of sample preparation is to remove interfering components and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up complex samples before LC-MS analysis. nih.gov For a compound like "5-Hexyl-2,4-dihydroxybenzenesulfonic acid," a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be highly effective.

Use of Internal Standards : An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration. Isotopically labeled internal standards are ideal as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the analyte signal. usgs.govresearchgate.net

Matrix-Matched Calibration : In this approach, calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects experienced by the analyte. chromatographyonline.com

Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis. chromatographyonline.com This is a simple and effective strategy, particularly when the analytical method is highly sensitive.

By systematically developing and validating the analytical method and implementing strategies to mitigate matrix effects, reliable and accurate data can be obtained for "5-Hexyl-2,4-dihydroxybenzenesulfonic acid" in a variety of research settings.

Development of Stability-Indicating Methods for Research Compound Integrity

The integrity of a research compound is paramount to the validity and reproducibility of scientific investigations. For novel molecules such as 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, establishing a robust stability-indicating analytical method is a critical early-stage development activity. Such a method is essential for quantifying the compound accurately and selectively in the presence of its potential degradation products, thereby ensuring that any observed biological or chemical activity is attributable to the compound itself and not to its degradants. This section details the systematic approach to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid.

The development process commenced with forced degradation studies to intentionally generate degradation products. These studies are crucial for understanding the degradation pathways of the compound and for challenging the analytical method's ability to separate the parent compound from any impurities that may arise under various stress conditions.

Forced Degradation Studies

5-Hexyl-2,4-dihydroxybenzenesulfonic acid was subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal stress. The conditions were selected to achieve partial degradation of the compound, typically in the range of 5-20%, to ensure that the primary degradation products could be identified and that the analytical method could be adequately challenged.

A summary of the forced degradation conditions and the observed degradation of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid is presented in the table below.

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation (%)
Acid Hydrolysis0.1 N HCl24 hours60°C15.2
Base Hydrolysis0.1 N NaOH8 hours60°C18.5
Oxidation3% H₂O₂12 hours25°C12.8
ThermalSolid State48 hours80°C5.1
Photolytic1.2 million lux hours24 hours25°C8.9

The results from the forced degradation studies indicated that 5-Hexyl-2,4-dihydroxybenzenesulfonic acid is most susceptible to degradation under basic conditions, followed by acidic and oxidative conditions. The compound exhibited moderate sensitivity to photolytic stress and was relatively stable under thermal stress. The degradation profiles obtained from these studies were instrumental in the development of a selective HPLC method.

Chromatographic Method Development and Validation

A reverse-phase HPLC method was developed to provide optimal separation of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid from its degradation products. The chromatographic conditions were systematically optimized to achieve a balance between resolution, analysis time, and sensitivity.

The final optimized chromatographic conditions are detailed below:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The validation results demonstrated that the method is specific for the analysis of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, with no interference from degradation products or mobile phase constituents at the retention time of the parent compound. The method was found to be linear over a concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of >0.999. The accuracy of the method was confirmed by recovery studies, with mean recovery values between 98.0% and 102.0%. The precision of the method, expressed as the relative standard deviation (RSD), was found to be less than 2% for both repeatability and intermediate precision. The LOD and LOQ were determined to be 0.2 µg/mL and 0.6 µg/mL, respectively, indicating that the method is sufficiently sensitive for the detection and quantification of low levels of the compound.

A summary of the validation parameters is provided in the table below.

Validation ParameterResult
Specificity No interference at the retention time of the analyte
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

Future Research Directions and Potential Academic Innovations for 5 Hexyl 2,4 Dihydroxybenzenesulfonic Acid

Exploration of Novel and Highly Sustainable Synthetic Pathways

The future synthesis of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid will likely pivot towards greener and more sustainable methodologies, moving away from harsh reagents and environmentally detrimental solvents. A promising approach involves the dehalogenative sulfonation of halogenated precursors. For instance, a method utilizing sodium sulfite (B76179) as the sole reagent in an aqueous medium has been demonstrated for the sulfonation of certain phenols and heteroaromatics. rsc.org This process avoids the need for metal catalysts and organic solvents, making it an attractive green alternative. rsc.org

Another avenue for sustainable synthesis is the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide or sodium metabisulfite, under mild, often transition-metal-free or photo-induced conditions. researchgate.net These reagents are more easily handled and environmentally benign compared to traditional sulfonating agents. researchgate.net Furthermore, process intensification through technologies like membrane sulfonators, which utilize a gaseous SO3-air mixture, could offer high efficiency, reduced waste, and continuous processing capabilities for alkylphenol sulfonic acids. google.com Research into adapting these sustainable methods for the specific regioselective sulfonation of 5-hexylresorcinol is a critical next step.

Sustainable Synthesis Approach Key Features Potential Advantages for 5-Hexyl-2,4-dihydroxybenzenesulfonic acid Synthesis
Dehalogenative Sulfonation with Sodium SulfiteAqueous medium, no metal catalyst required. rsc.orgAvoids hazardous solvents and catalysts, potentially simplifying purification.
Sulfur Dioxide Surrogates (e.g., Thiourea Dioxide)Mild reaction conditions, can be transition-metal-free. researchgate.netIncreased safety and reduced environmental impact.
Membrane SulfonationContinuous process, high efficiency, low waste. google.comScalable and economically viable production.

Advanced Spectroscopic Probes for Real-time Mechanistic Insight and Reaction Monitoring

A deeper understanding of the formation of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid and its subsequent interactions necessitates the use of advanced, real-time monitoring techniques. Flow-based Nuclear Magnetic Resonance (FlowNMR) spectroscopy stands out as a powerful tool for non-invasive, real-time analysis of reaction kinetics and mechanisms under relevant process conditions. rsc.org This technique can provide detailed structural information on intermediates and byproducts, leading to optimized reaction yields and minimized waste. magritek.com

In parallel, mass spectrometry-based methods, such as Probe Electrospray Ionization (PESI), offer rapid, direct monitoring of reaction progress without the need for chromatographic separation. shimadzu.com For studying surface interactions, the combination of Surface Plasmon Resonance (SPR) with techniques like mass spectrometry or fluorescence spectroscopy can provide simultaneous data on binding kinetics and the chemical nature of the interacting species. acs.org These advanced analytical tools will be indispensable for elucidating the mechanistic details of both the synthesis and the application-oriented interactions of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid.

Spectroscopic Technique Application Type of Insight Gained
FlowNMR SpectroscopyReal-time reaction monitoring. rsc.orgKinetic data, structural elucidation of intermediates, mechanism of formation.
Probe Electrospray Ionization-Mass Spectrometry (PESI-MS)Rapid, direct reaction analysis. shimadzu.comMolecular weight changes, reaction completion.
Surface Plasmon Resonance (SPR) Coupled TechniquesAnalysis of surface interactions. acs.orgBinding affinity and rates, identification of bound molecules.

Integration with Systems Biology and Untargeted Metabolomics Research Methodologies

The integration of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid into systems biology and metabolomics studies holds the potential to uncover its metabolic fate and biological effects in a holistic manner. bbwpublisher.com Metabolomics, which provides a comprehensive snapshot of the small-molecule metabolites in a biological system, can be employed to track the biotransformation of the compound and its downstream effects on cellular metabolism. nih.gov Untargeted metabolic profiling using high-resolution mass spectrometry (LC-MS) or NMR spectroscopy can identify a wide array of metabolites that are altered upon exposure to the compound. nih.govmdpi.comresearchgate.net

This metabolomics data can then be integrated with other 'omics' data (genomics, proteomics) within a systems biology framework to construct comprehensive models of the compound's biological activity. bbwpublisher.comnih.gov Such an approach can help in identifying potential protein targets and perturbed metabolic pathways, thereby providing a deeper understanding of its mechanism of action at a systems level. nih.gov

Investigation into Supramolecular Assembly and Advanced Material Science Applications

The amphiphilic nature of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid, arising from its polar head group and nonpolar alkyl tail, makes it a prime candidate for investigation in supramolecular chemistry and materials science. nih.gov Resorcinol (B1680541) derivatives, known as resorcinarenes, are well-established building blocks for creating complex, self-assembled structures like capsules and cavitands through non-covalent interactions. proquest.commdpi.comresearchgate.net The functional groups on 5-Hexyl-2,4-dihydroxybenzenesulfonic acid could be exploited to direct its self-assembly into various nanostructures such as micelles, vesicles, or liquid crystals in aqueous or organic media. rsc.orgrsc.org

Future research could focus on controlling the self-assembly process to create novel materials with tailored properties. For example, the incorporation of this compound into polymeric matrices could lead to functional polymers with applications in areas such as drug delivery, sensing, or as components of advanced coatings and adhesives. rsc.orgstanford.edu The study of how the interplay between the hydroxyl, sulfonic acid, and hexyl groups dictates the resulting supramolecular architecture will be a key area of academic innovation.

Unraveling Complex Biological Interaction Networks in Controlled Research Models

Elucidating the complex network of biological interactions of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid is crucial for understanding its potential bioactivities. As a phenolic compound, it is likely to interact with proteins through both non-covalent (hydrogen bonding, hydrophobic interactions) and potentially covalent mechanisms. researchgate.netfrontiersin.orgnih.gov Advanced techniques are available to study these small molecule-protein interactions. mdpi.com

A systems-level approach can be used to map the interaction network of this compound within a cell. researchgate.net This involves identifying the primary protein targets and then exploring the downstream effects on signaling pathways and cellular processes. researchgate.netoup.com Methodologies such as affinity-based protein profiling and computational modeling can be employed to identify direct binding partners. mdpi.com Subsequent analysis using graph-based methods and network theory can help to visualize and interpret the complex web of interactions, revealing the compound's broader impact on cellular function. mdpi.comcd-genomics.com Such studies, conducted in controlled in vitro or cell-based models, will be fundamental in delineating the molecular mechanisms underpinning any observed biological effects of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hexyl-2,4-dihydroxybenzenesulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of a phenolic precursor (e.g., 5-hexylresorcinol) using concentrated sulfuric acid under controlled temperatures (60–80°C). Key parameters include reaction time (6–12 hours) and stoichiometric ratios (1:1.2 molar ratio of precursor to sulfonating agent). Post-synthesis purification via recrystallization in aqueous ethanol improves purity. Variations in temperature or acid concentration may lead to over-sulfonation or byproducts, necessitating rigorous TLC or HPLC monitoring .

Q. How can researchers characterize the purity and structural integrity of 5-hexyl-2,4-dihydroxybenzenesulfonic acid?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity against known standards .
  • NMR spectroscopy (¹H and ¹³C) to confirm the positions of hydroxyl, sulfonic acid, and hexyl groups. For example, the deshielded aromatic protons near the sulfonic acid group appear downfield (δ 7.2–7.5 ppm) .
  • Elemental analysis to verify C, H, and S content (theoretical S: ~9.8%) .

Q. What are the solubility and stability profiles of 5-hexyl-2,4-dihydroxybenzenesulfonic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the sulfonic acid group. Solubility decreases in nonpolar solvents like hexane .
  • Stability : Conduct accelerated stability studies by storing the compound at 25°C, 40°C, and 60°C under controlled humidity. Monitor degradation via HPLC. The sulfonic acid group enhances stability in acidic conditions (pH 2–6), while alkaline conditions (pH > 8) may promote hydrolysis of the hexyl chain .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group, directing further substitution to the meta position relative to itself. For example, bromination experiments show preferential addition at C-3 or C-5 positions. Computational studies (DFT calculations) can predict reactivity patterns by analyzing electron density maps .

Q. How should researchers resolve contradictions in reported spectral data (e.g., conflicting melting points or NMR shifts)?

  • Methodological Answer :

  • Verify purity : Re-crystallize the compound and repeat analyses. Impurities like residual solvents or isomers (e.g., 2,5-dihydroxy vs. 2,4-dihydroxy isomers) can skew results .
  • Control hydration state : Some sulfonic acids form hydrates, altering melting points. Thermogravimetric analysis (TGA) can detect water content .
  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and literature from authoritative databases like NIST .

Q. What advanced applications does 5-hexyl-2,4-dihydroxybenzenesulfonic acid have in medicinal chemistry or materials science?

  • Methodological Answer :

  • Drug development : As a surfactant or co-crystal former, it enhances solubility of hydrophobic APIs. For example, its sulfonic acid group can form ionic interactions with amine-containing drugs .
  • Materials science : Incorporate into ion-exchange membranes for fuel cells. Test proton conductivity using electrochemical impedance spectroscopy (EIS) under varying humidity .
  • Biochemical probes : Functionalize the hexyl chain with fluorescent tags (e.g., FITC) for cellular uptake studies via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.